Product packaging for Octylbenzene(Cat. No.:CAS No. 2189-60-8)

Octylbenzene

Cat. No.: B124392
CAS No.: 2189-60-8
M. Wt: 190.32 g/mol
InChI Key: CDKDZKXSXLNROY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkylbenzene Chemistry

The journey into the world of alkylbenzenes began in 1877 with the seminal work of Charles Friedel and James Crafts. Their discovery of the Friedel-Crafts reaction, a method to attach substituents to an aromatic ring, revolutionized organic synthesis. This reaction, which can be categorized into alkylation and acylation, proceeds via electrophilic aromatic substitution and remains a cornerstone for the alkylation of arenes. Initially, the process utilized alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). bohrium.com

The industrial production of alkylbenzenes saw significant growth from the late 1940s, largely driven by the demand for surfactants and detergents. rsc.org Early production, starting around 1950, focused on branched-chain alkylbenzenes (BABs), produced by the Friedel-Crafts alkylation of benzene (B151609) with tetrapropylene. chemicalbook.com However, due to their poor biodegradability and resulting environmental concerns, the industry shifted towards linear alkylbenzenes (LABs) in the mid-1960s. wikipedia.org LABs, which include octylbenzene, are synthesized from the alkylation of benzene with linear olefins and are key precursors to the widely used linear alkylbenzene sulfonate (LAS) surfactants. dtic.milresearchgate.netaip.org

The evolution of alkylbenzene chemistry has also been marked by significant advancements in catalysis. While traditional homogeneous catalysts like AlCl₃ and hydrofluoric acid (HF) were effective, they posed challenges related to toxicity, corrosion, and waste disposal. researchgate.net This led to the development and adoption of heterogeneous solid acid catalysts, such as zeolites, which offer environmental benefits and easier separation from reaction products. dtic.milthno.org The development of Ziegler-Natta catalysts in the 1950s for olefin polymerization also played a crucial role in providing the linear alpha-olefins necessary for LAB synthesis. researchgate.netmdpi.commdpi.com

Overview of this compound's Position within the Alkylbenzene Class

This compound (C₁₄H₂₂), also known as 1-phenyloctane, is an alkylbenzene distinguished by an eight-carbon linear alkyl chain attached to a benzene ring. This structure imparts a balance of hydrophobic and aromatic character, defining its physical and chemical properties. As a long-chain alkylbenzene, it is a colorless liquid with a mild aromatic odor, and it is immiscible in water but soluble in organic solvents. nih.gov

The primary synthesis route for this compound is the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-chlorooctane (B87089) or 1-octene (B94956), in the presence of a Lewis acid catalyst. This reaction underscores its place within the broader manufacturing processes of LABs used in the detergent industry.

Beyond its role as a precursor to surfactants, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including fragrances and pesticides. Its unique properties also make it a useful solvent in specific research and industrial applications. For instance, it has been employed as a solvent in the study of the self-assembly of organic molecules. chemicalbook.com

Research Trajectories and Emerging Themes in this compound Studies

Current research on this compound is expanding beyond its traditional applications, with several emerging themes highlighting its versatility.

Materials Science: A significant area of recent research involves the use of this compound in the liquid-phase exfoliation of graphite (B72142) to produce graphene. dtic.milmdpi.com Studies have shown that this compound can act as an effective dispersion-stabilizing agent, enhancing the concentration of exfoliated graphene. bohrium.comresearchgate.net The interplay between its hydrophobic alkyl chain and the aromatic ring, which can engage in π-π stacking with graphene, is key to its efficacy in this application.

Advanced Fuels: this compound is being investigated as a surrogate for jet fuel. dtic.mil Due to its chemical structure, it can emulate certain combustion properties of more complex fuel mixtures, making it a useful model compound in pyrolysis and ignition studies aimed at understanding and improving jet fuel performance. dtic.mil

Nanotechnology and Supramolecular Chemistry: Research has explored the use of this compound as a solvent in the formation of reverse micelles, which can act as nanoreactors for the synthesis of nanoparticles. researchgate.net For example, it has been used in the study of diglycerol (B53887) monomyristate reverse micelles. researchgate.net Furthermore, its role in supramolecular chemistry is being investigated, particularly in studying the self-assembly of molecules and the formation of charge-transfer complexes. chemicalbook.com

Biomedical Applications: While this compound itself is not a therapeutic agent, its derivatives are being explored for potential biomedical applications. For instance, derivatives of 4-n-octylstyrene, a related compound, are being investigated for use in drug delivery systems due to their ability to form polymers with controlled drug release properties. Additionally, certain this compound derivatives have shown potential antioxidant and antimicrobial activities in research settings.

The following tables provide a summary of key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₂₂
Molecular Weight 190.33 g/mol
Appearance Colorless liquid
Odor Mild aromatic
Melting Point -36 °C
Boiling Point 261-263 °C
Density 0.858 g/mL at 25 °C
Solubility in Water Immiscible

Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22 B124392 Octylbenzene CAS No. 2189-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octylbenzene
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InChI

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3
Source PubChem
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InChI Key

CDKDZKXSXLNROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22
Source PubChem
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DSSTOX Substance ID

DTXSID2062240
Record name Benzene, octyl-
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Molecular Weight

190.32 g/mol
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CAS No.

2189-60-8
Record name Octylbenzene
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Synthetic Methodologies for Octylbenzene and Its Derivatives

Established Reaction Pathways for Octylbenzene Synthesis

The synthesis of this compound is predominantly achieved through three main reaction pathways: Friedel-Crafts alkylation, direct alkylation, and Grignard reagent-mediated synthesis. Each of these methods offers distinct advantages and challenges in terms of reaction control, product distribution, and scalability.

The Friedel-Crafts alkylation of benzene (B151609) with an octylating agent, such as 1-octene (B94956) or 1-chlorooctane (B87089), remains a cornerstone for the industrial production of this compound. etsu.edu This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst. chemistrystudent.com

The general reaction can be represented as:

C₆H₆ + C₈H₁₆ → C₁₄H₂₂ (using 1-octene) C₆H₆ + C₈H₁₇Cl → C₁₄H₂₂ + HCl (using 1-chlorooctane)

A variety of catalyst systems have been employed for the Friedel-Crafts alkylation of benzene to produce this compound, ranging from traditional Lewis acids to more environmentally benign solid acid catalysts. etsu.edu

Lewis Acid Catalysts:

Historically, Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been widely used. libretexts.org These catalysts are effective in activating the alkylating agent to generate the carbocation electrophile. chemistrystudent.com However, they are used in stoichiometric amounts, leading to large volumes of hazardous waste and issues with catalyst recovery and corrosion. boisestate.edu

Solid Acid Catalysts:

To overcome the drawbacks of Lewis acids, significant research has focused on the development of heterogeneous solid acid catalysts. Zeolites, in particular, have emerged as promising alternatives due to their high activity, shape selectivity, and reusability. researchgate.net Zeolite Y, Zeolite Beta, and ZSM-5 are among the zeolites that have been investigated for the alkylation of benzene with long-chain olefins like 1-octene. etsu.eduresearchgate.net

For instance, the alkylation of benzene with 1-octene over a Y zeolite catalyst (CVB760) has been studied at temperatures between 70-100°C. researchgate.net Another study utilizing a lanthanide-promoted zeolite at 180°C resulted in a high yield of the corresponding alkylbenzene. etsu.edu The use of phosphotungstic acid (PTA) supported on silica (B1680970) gel (PTA-SiO₂) has also shown high conversion rates for 1-octene in the liquid-phase alkylation of benzene. etsu.edu

Reaction optimization is crucial for maximizing the yield of the desired this compound isomers and minimizing side reactions. Key parameters that are often optimized include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to increased side reactions such as cracking and polyalkylation. Optimal temperatures for zeolite-catalyzed reactions are often in the range of 150-250°C. etsu.edu

Pressure: The reaction is typically carried out under pressure to maintain the reactants in the liquid phase. For example, a pressure of 3.5 MPa has been used in conjunction with an aluminum-magnesium silicate (B1173343) catalyst. etsu.edu

Molar Ratio of Benzene to Alkylating Agent: A high molar ratio of benzene to the alkylating agent (e.g., 100:1) is often employed to favor monoalkylation and suppress the formation of polyalkylated products. etsu.eduuomustansiriyah.edu.iq

Space Velocity: In continuous flow reactor systems, the weight hourly space velocity (WHSV) affects the contact time of the reactants with the catalyst and is a critical parameter for optimization. etsu.edu

Table 1: Comparison of Catalyst Systems for Friedel-Crafts Alkylation of Benzene with Olefins.
Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Stoichiometric amounts, often at room temperatureHigh reactivityCorrosive, difficult to handle, produces significant waste
Zeolite Y150-200°C, high pressure, high benzene/olefin ratioReusable, environmentally friendly, shape-selectiveCan be prone to deactivation by coking
Zeolite Beta160-200°C, liquid phaseGood activity for long-chain olefinsActivity can decrease with increasing Si/Al ratio
Phosphotungstic Acid on Silica (PTA-SiO₂)Above 200°C (optimal at 250°C)High acidity and activity, heterogeneousMay require higher temperatures for optimal performance

A significant challenge in the Friedel-Crafts alkylation of benzene with 1-octene is controlling the regioselectivity and minimizing the formation of undesirable side products.

Regioselectivity:

The alkylation of benzene with a linear alkene like 1-octene can result in a mixture of phenylalkane isomers, with the phenyl group attached at different positions along the octyl chain. The desired product is often 2-phenyloctane (B13413545), as it is a key precursor for linear alkylbenzene sulfonates (LAS) used in detergents. researchgate.net The reaction proceeds through the formation of a carbocation intermediate. The initial protonation of 1-octene forms a secondary carbocation at the C-2 position. However, this carbocation can undergo hydride shifts to form more stable secondary carbocations at the C-3 and C-4 positions. etsu.edu This results in a mixture of 2-, 3-, and 4-phenyloctane.

The choice of catalyst can influence the isomer distribution. Zeolites, with their defined pore structures, can exert shape-selective control over the reaction, favoring the formation of the less bulky 2-phenyloctane isomer. researchgate.net

Side Reactions:

Several side reactions can occur during the Friedel-Crafts alkylation, leading to a decrease in the yield of the desired monoalkylated product. These include:

Polyalkylation: The initial product, this compound, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This can lead to further alkylation to form di- and tri-octylbenzenes. libretexts.orguomustansiriyah.edu.iq To minimize polyalkylation, a large excess of benzene is typically used. uomustansiriyah.edu.iq

Carbocation Rearrangement: As mentioned, the intermediate octyl carbocation can undergo skeletal rearrangements, leading to the formation of branched-chain alkylbenzenes. libretexts.org

Olefin Oligomerization: The alkylating agent, 1-octene, can oligomerize to form higher molecular weight olefins, which can then alkylate benzene or contribute to catalyst coking. researchgate.net

Cracking: At higher temperatures, the octyl chain can undergo cracking, leading to the formation of smaller alkylbenzenes.

By carefully selecting the catalyst and optimizing reaction conditions such as temperature, pressure, and reactant ratios, the extent of these side reactions can be minimized.

While Friedel-Crafts alkylation using olefins or alkyl halides is the most common method, research has also explored the direct alkylation of benzene with alkanes. This approach is attractive as it utilizes saturated hydrocarbons, which are often more readily available and less expensive than their corresponding olefins or alkyl halides. However, the C-H bond activation of alkanes is challenging and typically requires more severe reaction conditions and specialized catalysts. These reactions often proceed via a different mechanism than the classic electrophilic aromatic substitution of Friedel-Crafts.

An alternative route to this compound involves the use of Grignard reagents. This method typically involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with an octyl halide, like 1-bromooctane.

C₆H₅MgBr + C₈H₁₇Br → C₁₄H₂₂ + MgBr₂

This reaction is a powerful tool for forming carbon-carbon bonds and can offer a high degree of specificity. The Grignard reagent is a strong nucleophile and will attack the electrophilic carbon of the octyl halide. libretexts.org

The mechanism of the Grignard reaction for the formation of this compound involves the nucleophilic attack of the carbanionic carbon of the phenylmagnesium bromide on the carbon atom bearing the bromine in 1-bromooctane.

Kinetic studies on similar cross-coupling reactions provide insights into the formation of this compound. For instance, in an iron-catalyzed cross-coupling reaction to form this compound, the reaction rate was observed to double when the Grignard reagent concentration was increased from 0.025 M to 0.05 M. This indicates that the Grignard reagent is involved in the rate-limiting step of the catalytic cycle. google.com However, at concentrations above 0.05 M, the catalytic activity was found to decrease, suggesting a complex mechanism where the Grignard reagent may also contribute to the deactivation of the catalyst at higher concentrations. google.com The reaction is also sensitive to the presence of water and air, which can rapidly destroy the Grignard reagent. libretexts.org

Table 2: Chemical Compounds Mentioned in the Article.
Compound NameChemical Formula
This compoundC₁₄H₂₂
BenzeneC₆H₆
1-OcteneC₈H₁₆
1-ChlorooctaneC₈H₁₇Cl
Aluminum chlorideAlCl₃
Ferric chlorideFeCl₃
Phosphotungstic acidH₃PW₁₂O₄₀
2-PhenyloctaneC₁₄H₂₂
3-PhenyloctaneC₁₄H₂₂
4-PhenyloctaneC₁₄H₂₂
Phenylmagnesium bromideC₆H₅MgBr
1-BromooctaneC₈H₁₇Br

Grignard Reagent-Mediated Synthesis of this compound

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through two primary strategies: modification of the existing octyl side chain or introduction of functional groups onto the aromatic nucleus. These methods allow for the creation of a diverse range of molecules with tailored properties for various applications in materials science and medicinal chemistry.

Strategies for Functionalization of the Alkyl Chain

Functionalizing the long alkyl chain of this compound presents a unique synthetic challenge due to the presence of multiple, chemically similar C-H bonds. However, advances in catalysis have enabled selective modifications. One notable strategy involves palladium-catalyzed cross-coupling reactions that can achieve terminal-selective functionalization. nih.gov

A modern approach allows for the construction of C-C bonds at the terminal position of linear alkanes, a method applicable to the octyl chain of this compound. nih.gov This process involves the in situ conversion of secondary alkyl bromides (which can be formed from the alkane via standard bromination) into alkyl zinc bromides. nih.gov These intermediates then undergo a regioconvergent Negishi coupling with aryl or alkenyl triflates. The key to achieving terminal selectivity is the use of a specific phosphine (B1218219) ligand that promotes the migration of the palladium catalyst along the alkyl chain until it reaches the terminal carbon, where the cross-coupling occurs. nih.govresearchgate.net This method provides a powerful tool for converting the internal carbons of the octyl chain into a terminal functional group. nih.gov

Another approach involves the direct C-H bond functionalization of methylarenes to produce allylbenzene (B44316) derivatives, a transformation that could be adapted for longer alkyl chains like the one in this compound. organic-chemistry.org

Strategies for Functionalization of the Aromatic Ring

The benzene ring of this compound is amenable to a wide array of functionalization reactions, primarily through electrophilic aromatic substitution and modern cross-coupling techniques.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In this compound, the octyl group is an electron-donating alkyl group, which activates the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.org This activating effect also directs incoming electrophiles primarily to the ortho and para positions. libretexts.org If the reaction occurs at all available sites without preference, a statistical mixture of 40% ortho, 40% meta, and 20% para would be expected. libretexts.org However, the directing effect of the octyl group significantly alters these ratios in favor of the ortho and para isomers.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. The electrophile is the nitronium ion (NO2+). uomustansiriyah.edu.iq

Halogenation: Treatment with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum trichloride (B1173362) (AlCl3) installs a halogen atom on the ring. wikipedia.orguomustansiriyah.edu.iq

Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (-SO3H). wikipedia.org

Friedel-Crafts Acylation: This reaction, involving an acyl chloride (RCOCl) or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl3), adds an acyl group to the ring. The primary product for this compound is the para-substituted ketone, such as 4-octyl acetophenone. This reaction is particularly useful as it avoids the carbocation rearrangements and polysubstitution that can plague Friedel-Crafts alkylation.

Table 1: Common Electrophilic Aromatic Substitution Reactions on this compound
Reaction TypeTypical ReagentsElectrophile (E+)Major Products
NitrationHNO3, H2SO4NO2+ (Nitronium ion)2-Nitro-1-octylbenzene and 4-Nitro-1-octylbenzene
BrominationBr2, FeBr3Br+ (from Br2-FeBr3 complex)1-Bromo-2-octylbenzene and 1-Bromo-4-octylbenzene (B1266205)
AcylationCH3COCl, AlCl3CH3CO+ (Acylium ion)1-(4-Octylphenyl)ethanone
SulfonationSO3, H2SO4SO32-Octylbenzenesulfonic acid and 4-Octylbenzenesulfonic acid

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.orgnih.gov These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org For this compound derivatives, this requires a precursor such as bromo-octylbenzene or this compound triflate. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

The Sonogashira reaction is a cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgorganic-chemistry.orgnih.gov

The reaction proceeds via two interconnected catalytic cycles. libretexts.org In the palladium cycle, the aryl halide (e.g., 1-bromo-4-octylbenzene) undergoes oxidative addition to the Pd(0) catalyst. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the organopalladium(II) complex. The final step is reductive elimination from the resulting palladium complex, which yields the ethynyl-octylbenzene product and regenerates the Pd(0) catalyst. youtube.com

Table 2: Key Components for Sonogashira Coupling of 1-Bromo-4-octylbenzene
ComponentExampleFunction
Aryl Halide1-Bromo-4-octylbenzeneElectrophilic partner
Terminal AlkyneEthynylbenzeneNucleophilic partner
Palladium CatalystPd(PPh3)4 or PdCl2(PPh3)2Primary catalyst for C-C bond formation
Copper(I) Co-catalystCopper(I) iodide (CuI)Activates the alkyne
BaseTriethylamine (Et3N) or Diisopropylamine (DIPA)Deprotonates the alkyne and neutralizes HX byproduct
SolventTetrahydrofuran (THF) or Dimethylformamide (DMF)Reaction medium

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl, vinyl, or alkyl halide or triflate. harvard.edumdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. mdpi.com

For an this compound derivative, a typical Suzuki reaction would involve coupling an aryl halide like 1-bromo-4-octylbenzene with an arylboronic acid. The catalytic cycle is similar to other cross-coupling reactions:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. mdpi.com

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. mdpi.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

This methodology allows for the synthesis of biaryl compounds, such as 4-octyl-1,1'-biphenyl, which are important structures in materials science and pharmaceuticals. nih.gov The choice of ligand on the palladium catalyst can be crucial and can even influence the stereochemical outcome of the reaction when applicable. beilstein-journals.org

Table 3: Key Components for Suzuki Coupling of 1-Bromo-4-octylbenzene
ComponentExampleFunction
Aryl Halide1-Bromo-4-octylbenzeneElectrophilic partner
Organoboron ReagentPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh3)4 or Pd(OAc)2 with a phosphine ligandPrimary catalyst for C-C bond formation
BaseNa2CO3, K3PO4, or Cs2CO3Activates the organoboron reagent
Solvent SystemToluene (B28343)/Water, Dioxane/Water, or THFReaction medium, often biphasic

Other palladium-catalyzed methods, such as the Heck reaction (coupling with an alkene) and the Negishi reaction (coupling with an organozinc reagent), can also be employed to functionalize halo-octylbenzene derivatives, further expanding the synthetic possibilities. nobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Moieties

Synthesis of Substituted this compound Isomers

The synthesis of specific isomers of substituted this compound relies heavily on the principles of electrophilic aromatic substitution (EAS). The order in which substituents are introduced onto the benzene ring is critical, as the existing group directs the position of the incoming electrophile. The n-octyl group is an alkyl group, which is characterized as an activating, ortho-, para- directing substituent. uomustansiriyah.edu.iqwikipedia.org This directing effect is primarily due to the electron-donating inductive effect of the sp³ hybridized alkyl carbon, which enriches the electron density of the benzene ring and stabilizes the carbocation intermediates formed during ortho and para attack. uomustansiriyah.edu.iqlibretexts.org

Standard electrophilic aromatic substitution reactions are employed to introduce a variety of functional groups. The choice of reaction sequence is the primary tool for controlling the regiochemistry of the final product. ucalgary.ca

Key Synthetic Reactions:

Friedel-Crafts Acylation: To avoid polyalkylation and carbocation rearrangement issues associated with Friedel-Crafts alkylation, acylation is a more controlled method for introducing alkyl chains. libretexts.orgnih.gov For instance, reacting benzene with octanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields octanoylbenzene. youtube.combeilstein-journals.org The resulting ketone is a deactivating, meta- directing group. Subsequent reduction of the carbonyl group (e.g., via Clemmensen or Wolff-Kishner reduction) yields this compound. If a second substituent is introduced before this reduction, it will be directed to the meta position.

Nitration: Introducing a nitro group (-NO₂) is achieved by treating this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). uomustansiriyah.edu.iq The nitronium ion (NO₂⁺) electrophile will be directed to the ortho and para positions due to the influence of the octyl group. The mixture of isomers can often be separated by physical methods like chromatography or distillation. libretexts.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) is accomplished using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, FeCl₃). uomustansiriyah.edu.iq The octyl group directs the halogen to the ortho and para positions. Steric hindrance from the bulky octyl group may favor the formation of the para isomer over the ortho isomer. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), again directed to the ortho and para positions by the octyl substituent.

The strategic synthesis of a specific isomer, for example, meta-nitro-octylbenzene, would require introducing the nitro group first to create nitrobenzene. The nitro group is a strong deactivating, meta- directing group. uomustansiriyah.edu.iq Subsequent Friedel-Crafts acylation followed by reduction would then install the octyl group at the meta position relative to the nitro group. This highlights the importance of retrosynthetic analysis in planning the synthesis of polysubstituted benzenes. ucalgary.ca

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
Substituent GroupExampleEffect on ReactivityDirecting Effect
Alkyl-C₈H₁₇ (Octyl)ActivatingOrtho, Para
Nitro-NO₂DeactivatingMeta
Halogen-Br, -ClDeactivatingOrtho, Para
Acyl-C(O)RDeactivatingMeta
Hydroxyl-OHActivating (Strong)Ortho, Para

Novel Synthetic Routes for Advanced this compound Structures

The construction of more complex this compound derivatives, particularly those with multiple aryl groups or intricate functionalization, often requires more advanced synthetic methodologies beyond classical electrophilic substitutions. Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization to build complex molecular architectures with high efficiency and selectivity. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com The Suzuki-Miyaura coupling, for instance, is a powerful and widely used method that joins an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govchemrxiv.orgmdpi.com To synthesize an advanced this compound structure, a halogenated this compound (e.g., para-bromo-octylbenzene) can be coupled with various arylboronic acids to create biaryl structures. This approach offers broad functional group tolerance and mild reaction conditions. researchgate.net

Another transformative strategy is the direct C-H functionalization (or C-H activation). sigmaaldrich.com This approach avoids the need to pre-functionalize the aromatic ring with a halide or other leaving group. nih.gov Instead, a transition metal catalyst activates a C-H bond directly, allowing for the formation of a new C-C or C-heteroatom bond at that position. beilstein-journals.org For this compound, this could enable the direct coupling of an aryl group at a specific position on the ring, streamlining the synthetic process significantly. nih.gov

Table 2: Comparison of Synthetic Methodologies for Aryl-Aryl Bond Formation
MethodologyKey ReactantsCatalyst SystemKey Advantages
Suzuki-Miyaura CouplingAryl Halide, Arylboronic AcidPalladium complex + BaseHigh yields, mild conditions, excellent functional group tolerance, commercially available reagents. mdpi.com
Direct C-H ArylationArene (e.g., this compound), Aryl HalidePalladium, Rhodium, or other transition metal complexesStep economy (no pre-functionalization), reduced waste. sigmaaldrich.comnih.gov
Stille CouplingAryl Halide, OrganostannanePalladium complexTolerant of many functional groups.
Heck CouplingAryl Halide, AlkenePalladium complex + BaseForms C(sp²)-C(sp²) bonds with alkenes.

In multi-step syntheses of complex this compound derivatives, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The benzyl (B1604629) (Bn) group is a robust and widely used protecting group, particularly for alcohols and amines, due to its stability towards a wide range of acidic and basic conditions. chem-station.comwikipedia.org For example, a hydroxyl-substituted this compound can be protected by reacting it with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) to form a benzyl ether. commonorganicchemistry.com This protected intermediate can then undergo further transformations, such as a cross-coupling reaction on another part of the molecule. The benzyl group can be reliably removed later in the synthesis, typically via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C), which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct. jk-sci.com

Halogen exchange reactions are a critical strategic tool for activating aryl halides for cross-coupling reactions. nih.gov Aryl chlorides and bromides are often more readily available or easier to synthesize than the corresponding iodides. However, aryl iodides are typically more reactive in catalytic cycles, such as the oxidative addition step in palladium-catalyzed couplings. ucl.ac.uk The "aromatic Finkelstein reaction" allows for the conversion of an aryl bromide or chloride into the more reactive aryl iodide. frontiersin.org This transformation is commonly catalyzed by copper(I) iodide (CuI), often in the presence of a ligand, or by nickel complexes. nih.gov For example, treating para-bromo-octylbenzene with sodium iodide (NaI) and a copper or nickel catalyst can efficiently produce para-iodo-octylbenzene, a more active substrate for subsequent Suzuki-Miyaura or other cross-coupling reactions. nih.govfrontiersin.org This strategy is invaluable for optimizing the synthesis of advanced this compound structures.

Reaction Mechanisms and Chemical Transformations of Octylbenzene

Oxidation Pathways of Octylbenzene

The oxidation of this compound can proceed through several mechanisms, primarily targeting the alkyl side chain due to the stability of the benzene (B151609) ring. The position of initial attack is crucial and often dictated by reaction conditions.

Benzylic and Alkylic Oxidation Mechanisms

The alkyl side chain of this compound presents multiple sites for oxidation, but the benzylic position—the carbon atom directly attached to the aromatic ring—is particularly reactive. This enhanced reactivity is due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic π-electron system. libretexts.org

The mechanism for side-chain oxidation is complex but is understood to initiate with the abstraction of a hydrogen atom from the benzylic position, forming a benzylic radical. libretexts.org This radical is a key intermediate that can react further. In autoxidation, for instance, this benzylic radical reacts with molecular oxygen (O₂) to form a peroxy radical, which can then propagate a radical chain reaction. This process is dominant at lower temperatures (below 700 K). For the oxidation to occur, the presence of at least one benzylic hydrogen is essential; alkylbenzenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this type of oxidation. libretexts.orgyoutube.com

Oxidation can also occur at other positions along the octyl chain (alkylic positions), though this is generally less favored than benzylic oxidation. Microbial degradation pathways also demonstrate oxidation along the alkyl chain, leading to a variety of metabolic intermediates.

Formation of Benzoic Acid Derivatives

Under strong oxidizing conditions, the entire octyl side chain can be cleaved, leading to the formation of benzoic acid. libretexts.org This reaction is a hallmark of alkylbenzenes that possess at least one benzylic hydrogen. youtube.com Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed, often with the application of heat. youtube.comyoutube.com

The mechanism, while intricate, proceeds through the initial formation of a benzylic radical. youtube.com Subsequent oxidative steps cleave the carbon-carbon bonds of the alkyl chain until the benzylic carbon is fully oxidized to a carboxylic acid group (-COOH). libretexts.orgyoutube.com For example, the oxidation of butylbenzene (B1677000) with aqueous KMnO₄ yields benzoic acid. libretexts.org

Microbial oxidation also provides a pathway to benzoic acid derivatives. For instance, the bacterium Nocardia cyriacigeorgica has been shown to degrade sec-octylbenzene into several intermediates, including 2,3-dihydroxy benzoic acid, through a pathway involving both side-chain degradation and ring hydroxylation.

Table 1: Metabolites Detected in the Microbial Oxidation of sec-Octylbenzene

MetaboliteChemical Formula
5-Phenylhexanoic acidC₁₂H₁₆O₂
3-Phenylbutyric acidC₁₀H₁₂O₂
2-Phenylpropionic acidC₉H₁₀O₂
beta-Methylcinnamic acidC₁₀H₁₀O₂
AcetophenoneC₈H₈O
beta-Hydroxy acetophenoneC₈H₈O₂
2,3-Dihydroxy benzoic acidC₇H₆O₄
Succinic acidC₄H₆O₄

Data sourced from a study on the degradation of sec-octylbenzene by Nocardia cyriacigeorgica.

Electrophilic Substitution Reactions on the Aromatic Ring

The electron-rich benzene ring of this compound is susceptible to attack by electrophiles, leading to electrophilic aromatic substitution (EAS) reactions. The octyl group, being an electron-donating alkyl group, activates the ring and directs incoming electrophiles primarily to the ortho and para positions.

Mechanistic Insights into Aromatic Substitution in this compound

The general mechanism for electrophilic aromatic substitution proceeds in two main steps. chemistrystudent.com First, the electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com In the second step, a proton (H⁺) is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. chemistrystudent.comchemistrystudent.com

A prominent example of this reaction is the Friedel-Crafts acylation. In this reaction, this compound can be treated with an acyl halide (like acetyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride, AlCl₃). masterorganicchemistry.comchemistrystudent.com The Lewis acid activates the acyl halide to generate a potent electrophile, the acylium ion (RCO⁺). chemistrystudent.commasterorganicchemistry.com This electrophile is then attacked by the this compound ring. Due to the directing effect of the octyl group, the primary product is the para-substituted ketone, 4-octyl acetophenone. masterorganicchemistry.com This two-step sequence of acylation followed by reduction is a valuable synthetic route because, unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product is less reactive than the starting material, preventing poly-substitution. libretexts.orglumenlearning.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsElectrophileProduct Type
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Br⁺ or Cl⁺Halo-octylbenzene
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)Nitro-octylbenzene
SulfonationFuming H₂SO₄ (SO₃)SO₃Octylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Octyl aryl ketone
Friedel-Crafts AlkylationRCl, AlCl₃R⁺ (Carbocation)Dialkylbenzene

Reduction Reactions of this compound

Reduction reactions of this compound typically involve the hydrogenation of the aromatic ring, a process that requires specific catalysts and conditions due to the inherent stability of the benzene ring.

Catalytic Hydrogenation for Alkane Formation

The aromatic ring of this compound can be fully reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This transformation converts this compound into octylcyclohexane. archive.org The reaction requires hydrogen gas (H₂), a metal catalyst, and typically high pressure and elevated temperatures. fiveable.me Common catalysts include platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni). fiveable.me The stability of the aromatic ring makes its hydrogenation more challenging than the hydrogenation of a simple alkene double bond. libretexts.org

The mechanism involves the adsorption of both hydrogen and the aromatic ring onto the surface of the metal catalyst. fiveable.me This interaction weakens the H-H bond and the π-bonds of the ring, facilitating the stepwise transfer of hydrogen atoms to the ring until it is fully saturated. fiveable.me Studies on various alkylbenzenes have shown that alkylcyclohexenes can be observed as reaction intermediates, confirming a stepwise mechanism. gla.ac.uk Research indicates that this process can sometimes be accompanied by the catalytic cracking of the alkyl chain, especially at high temperatures and pressures, leading to smaller hydrocarbon products. acs.org The conversion of this compound to octylcyclohexane is an industrially relevant process, particularly in the context of producing synthetic fuels and specialty chemicals. gla.ac.ukcore.ac.uk

Radical Chain Mechanisms and Pyrolysis Studies

The thermal decomposition, or pyrolysis, of this compound is a critical area of study, particularly for understanding the degradation of long-chain alkylaromatic hydrocarbons found in fuels. The process occurs at elevated temperatures, typically above 400°C, and proceeds through a free-radical chain reaction mechanism. This mechanism involves three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the weakest carbon-carbon (C-C) bond in the this compound molecule, forming two free radicals. psu.edu

Propagation: These initial radicals then participate in a series of reactions that create new radicals, thus propagating the chain. Key propagation steps include hydrogen abstraction and β-scission. psu.edumit.edu

Termination: The chain reaction concludes when two radicals combine or disproportionate, forming stable, non-radical products. psu.edu

These radical chain reactions are responsible for breaking down the larger this compound molecule into a variety of smaller, more stable compounds. uu.nl

Hydrogen abstraction is a crucial propagation step in the pyrolysis of this compound, where a radical removes a hydrogen atom from a neutral this compound molecule, creating a new, stable molecule and a new this compound radical. psu.edumit.edu The position of this hydrogen abstraction significantly influences the subsequent decomposition pathways.

The C-H bonds in this compound have different bond dissociation energies. The bonds at the benzylic position (the carbon atom adjacent to the benzene ring) are weaker and therefore more susceptible to abstraction than the C-H bonds elsewhere on the alkyl chain. This leads to the preferential formation of a resonantly stabilized benzylic radical. mit.edu While abstraction from other positions on the alkyl chain can occur, benzylic H-abstraction is the dominant process, especially at lower pyrolysis temperatures. uu.nl Studies on similar long-chain alkylbenzenes confirm that hydrogen abstraction is a primary reaction family responsible for their consumption during pyrolysis. mit.edumit.edu

Once a radical is formed via hydrogen abstraction, it can undergo a β-scission reaction. This process involves the breaking of a C-C bond at the beta position relative to the radical center, resulting in the formation of a stable alkene and a new, smaller radical. psu.educopernicus.org The specific products formed depend on the initial position of the radical on the alkyl chain.

If the radical is at the benzylic position, β-scission of the Cα-Cβ bond is the dominant pathway. This cleavage results in the formation of styrene (B11656) and a hexyl radical. Alternatively, if the radical is located further down the chain, different products can be formed. For example, pyrolysis studies of analogous alkylbenzenes show that β-scission is a key step in producing a range of smaller alkylbenzenes and alkenes. mit.edumit.edu The pyrolysis of dodecylbenzene, for instance, yields products like toluene (B28343) and undecene through a sequence initiated by hydrogen abstraction followed by β-scission. mit.edu

Table 1: Representative Products from Alkylbenzene Pyrolysis This table is based on general alkylbenzene pyrolysis mechanisms and studies on similar compounds.

ProductChemical FormulaFormation Pathway
StyreneC₈H₈β-scission of a benzylic radical.
TolueneC₇H₈Formed from subsequent reactions of smaller radicals. mit.eduresearchgate.net
EthylbenzeneC₈H₁₀Can be formed through radical recombination or other pathways. mit.edu
Smaller Alkenese.g., Ethylene (C₂H₄)Result from β-scission at various points along the alkyl chain. psu.edu
Smaller Alkanese.g., Methane (CH₄)Formed through hydrogen abstraction by methyl radicals.

Charge-Transfer Complex Formation with this compound

This compound can act as an electron donor in the formation of charge-transfer (CT) complexes. chemicalbook.com These complexes are assemblies of two or more molecules where a fraction of electronic charge is transferred from the electron-rich donor molecule (this compound) to an electron-deficient acceptor molecule. umb.skwikipedia.org This interaction is not a full covalent bond but rather an electrostatic attraction that results in characteristic electronic and optical properties, often leading to the appearance of new absorption bands in the visible spectrum. umb.skscielo.org.mx

The benzene ring of this compound, with its π-electron system, is the primary site for this donor activity. Research has shown that this compound forms charge-transfer complexes with known electron acceptors. chemicalbook.com

Table 2: Known Electron Acceptors Forming Charge-Transfer Complexes with this compound

Electron AcceptorChemical Formula
FluoranilC₆F₄O₂
1,3,5-TrinitrobenzeneC₆H₃N₃O₆

Source: chemicalbook.com

The formation of these complexes is influenced by the donor strength of the alkylbenzene. Generally, the donor capability of alkylbenzenes increases with the number of alkyl groups on the ring, which enriches the ring with electron density. wikipedia.org

Advanced Analytical Methodologies for Octylbenzene Characterization and Detection

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a cornerstone for assessing the purity and analyzing the composition of octylbenzene samples. By separating this compound from a complex mixture, these methods allow for both qualitative identification and quantitative measurement of the target compound and any associated impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for definitive identification.

Table 1: Examples of this compound Detection using GC-MS

Sample Matrix Analytical Method Purpose of Analysis
White Wine HS-SPME-GC-MS Varietal differentiation and characterization of volatile aroma compounds. guidechem.com
Fire Debris HS-SPME-GC-MS Identification of ignitable liquid residues for forensic investigation. researchgate.net
Latakia Tobacco Headspace GC-MS Identification of volatile constituents contributing to aroma and flavor. wisc.edu

High-performance liquid chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. While this compound itself is volatile, HPLC is invaluable for analyzing it within mixtures containing non-volatile components or for studying its chromatographic behavior under various conditions. In reversed-phase HPLC (RPLC), a non-polar stationary phase is used with a polar mobile phase. The retention of alkylbenzenes, including this compound, is studied to understand separation mechanisms and thermodynamic properties. chemicalbook.com These studies are crucial for developing robust analytical methods for quality control, allowing for the separation of this compound from potential non-volatile impurities, synthetic byproducts, or formulation components.

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point. This state gives the fluid unique properties of both a liquid and a gas, enabling high-efficiency separations. The retention behavior of this compound in SFC has been the subject of detailed research.

Studies using pure carbon dioxide as the mobile phase have revealed an unexpected retention behavior for this compound on both neat silica (B1680970) and C18-bonded silica columns, particularly in the low-density region near the critical point of CO2. nih.govcompoundchem.com Contrary to typical behavior where retention decreases with increasing temperature, the retention factor for this compound was observed to increase with temperature along low-density isopycnic lines. nih.gov This phenomenon is attributed to the formation of a multilayer of adsorbed CO2 on the stationary phase, which alters the partitioning mechanism of the analyte. nih.gov This research underscores the complex interplay of temperature, pressure, and fluid density on analyte retention in SFC. nih.govwisc.edu

Table 2: SFC Retention Behavior of this compound near CO2 Critical Region

Stationary Phase Mobile Phase Observation Plausible Explanation Reference

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. In CEC, the mobile phase is driven through a packed capillary column by an electroosmotic flow (EOF) generated by an applied electric field.

CEC has been utilized to conduct thermodynamic studies on the retention of alkylbenzenes, including this compound. pdx.edu By measuring retention at different temperatures, key thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of transfer from the mobile phase to the stationary phase can be calculated. These studies provide fundamental insights into the separation mechanism. For the alkylbenzene series, including this compound, on a porous polymer monolith stationary phase, retention was found to be enthalpically driven. Such thermodynamic data are crucial for understanding and optimizing separation processes in both CEC and HPLC. pdx.edu

Table 3: Thermodynamic Data for Toluene (B28343) Retention in a CEC System (as an example for alkylbenzene series)

Temperature (K) Phase Ratio Gibbs Free Energy of Retention (kJ/mol) Driving Force
303 0.202 -3.97 Enthalpically Driven
333 0.213 -3.78 Enthalpically Driven

Data derived from a study on an alkylbenzene series including this compound, illustrating the type of thermodynamic calculations performed.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR spectra are used to confirm the identity and purity of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The combination of these two techniques allows for the unambiguous assignment of all hydrogen and carbon atoms in the this compound molecule, confirming the presence of the monosubstituted benzene (B151609) ring and the linear octyl chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aromatic Protons (C₆H₅) ~7.1-7.3 ~125-143
Benzylic Methylene (-CH₂-) ~2.6 ~36
Alkyl Chain Methylene (-CH₂-) ~1.2-1.6 ~29-32
Terminal Methyl (-CH₃) ~0.9 ~14

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification and structural analysis of this compound by measuring the absorption of infrared radiation by its molecular bonds. Different vibrational modes within the molecule absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring and its aliphatic octyl chain.

Key characteristic absorption regions in the IR spectrum of this compound include:

Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the octyl chain exhibit strong stretching vibrations in the 2850-2960 cm⁻¹ region. Specifically, antisymmetric and symmetric stretches of CH₂ groups are prominent. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce characteristic peaks in the 1450-1600 cm⁻¹ range.

Alkyl C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups in the octyl chain are also observable.

Aromatic C-H Bending (Out-of-Plane): Strong absorptions related to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring appear in the 690-770 cm⁻¹ region.

Various IR techniques can be employed for the analysis of this compound, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), Near-IR (NIR), and vapor-phase IR spectroscopy. nih.gov The specific state of the sample (e.g., neat liquid, solution, or gas phase) can influence the exact position and shape of the absorption bands. nih.govnist.gov For instance, studies on long-chain alkylbenzenes like this compound under jet-cooled gas-phase conditions have allowed for the detailed study of different conformers (e.g., all-trans vs. gauche), which can be distinguished by subtle shifts in their alkyl C-H stretching frequencies. researchgate.net

Key Infrared Absorption Bands for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Benzene Ring
Aliphatic C-H Stretch2850 - 2960Octyl Chain (-CH₂, -CH₃)
Aromatic C=C Stretch1450 - 1600Benzene Ring
Aromatic C-H Out-of-Plane Bend690 - 770Monosubstituted Benzene

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification and quantification of this compound. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within 5 parts per million (ppm). researchgate.netescholarship.org This precision allows for the determination of the elemental formula of a compound from its exact mass.

For this compound, the molecular formula is C₁₄H₂₂. nist.govnih.gov The theoretical (monoisotopic) mass of the neutral molecule is 190.17215 Da. nih.govnih.gov In mass spectrometry, this compound is typically observed as its molecular ion [M]⁺ or protonated molecule [M+H]⁺. HRMS can distinguish the measured mass of the this compound ion from other ions that might have the same nominal mass but different elemental compositions.

The fragmentation pattern of this compound under electron ionization is also characteristic. A prominent peak is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is formed by benzylic cleavage. Another significant fragment can be seen at m/z 92. The molecular ion peak at m/z 190 is also detectable. nist.gov HRMS can determine the precise mass of each of these fragments, further confirming the structure of the parent molecule. The combination of accurate mass measurement of the molecular ion and its characteristic fragment ions provides a very high degree of confidence in the identification of this compound in complex mixtures. researchgate.net

High-Resolution Mass Data for this compound (C₁₄H₂₂)
SpeciesTheoretical Monoisotopic Mass (Da)Typical Adduct/Ion ObservedTheoretical m/z
Neutral Molecule190.172150702--
Molecular Ion-[M]⁺190.17215
Protonated Molecule-[M+H]⁺191.17998

Elemental Analysis and Water Content Determination

Elemental analysis of this compound provides the percentage composition of its constituent elements, carbon and hydrogen. Based on its molecular formula, C₁₄H₂₂, the elemental composition can be calculated from the atomic weights of carbon (12.011 u) and hydrogen (1.008 u) and the molecular weight of this compound (190.32 g/mol ). nist.govnih.gov This analysis is fundamental for confirming the empirical formula of a synthesized or isolated sample of the compound.

Theoretical Elemental Composition of this compound (C₁₄H₂₂)
ElementAtomic Mass (u)Number of AtomsTotal Mass in Molecule (u)Percentage Composition (%)
Carbon (C)12.01114168.15488.35%
Hydrogen (H)1.0082222.17611.65%

Determining the water content in a sample of this compound is crucial, as water can affect its physical properties and reactivity in certain applications. The Karl Fischer titration method is considered the gold standard for accurately determining trace amounts of water in organic solvents. mt.comnih.govmt.com This technique is based on a reaction between iodine, sulfur dioxide, a base, and water. The endpoint is detected potentiometrically or colorimetrically when all the water in the sample has been consumed. For a nonpolar organic liquid like this compound, a specialized solvent system may be required to ensure its miscibility with the Karl Fischer reagents. mt.com While other methods like gas chromatography exist, Karl Fischer titration offers high sensitivity and accuracy for water determination. nih.govrsc.org

Advanced Microscopy Techniques for this compound-Related Systems

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique capable of visualizing conductive surfaces at the atomic scale. bruker-nano.jp It is particularly valuable for studying the two-dimensional self-assembly of organic molecules into ordered monolayers on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)). beilstein-journals.orgnih.gov The technique operates by scanning a sharp metallic tip over the surface while maintaining a small voltage bias. A quantum mechanical tunneling current flows between the tip and the sample, which is exponentially dependent on their separation distance. bruker-nano.jp By keeping this current constant via a feedback loop, the tip's topography is mapped, revealing the arrangement of the adsorbed molecules. beilstein-journals.org

While studies focusing specifically on the self-assembly of this compound are not prevalent, STM is extensively used to investigate related systems, such as molecules containing long alkyl chains (including octyl groups) or phenyl groups. nih.gov In these systems, the self-assembly process is governed by a delicate balance of intermolecular forces (e.g., van der Waals interactions between alkyl chains, π-π stacking between aromatic rings) and molecule-substrate interactions. beilstein-journals.orgnih.gov

For example, STM studies on molecules with n-octyl chains on HOPG reveal how the alkyl chains orient themselves along the main crystallographic directions of the graphite surface. nih.gov The images obtained can resolve the packing structure, unit cell dimensions, and orientation of the molecules within the self-assembled monolayer (SAM). nih.govresearchgate.net The operational parameters, such as the tunneling current and bias voltage, are carefully chosen to achieve stable imaging without disrupting the delicate molecular layer. beilstein-journals.orgnih.gov These studies provide fundamental insights into the principles of self-organization that are directly applicable to understanding the potential surface behavior of this compound and other alkylaromatic compounds.

Typical STM Parameters for Imaging Self-Assembled Monolayers
ParameterTypical RangePurpose
Bias Voltage (Ut)0.1 V to 1.2 VControls the energy of tunneling electrons. beilstein-journals.orgnih.gov
Tunneling Current (It)10 pA to 100 pARepresents the flow of electrons; kept constant in constant-current mode. beilstein-journals.orgnih.gov
SubstrateHOPG, Au(111)Atomically flat, conductive surface for molecular adsorption. beilstein-journals.orgnih.gov
EnvironmentUltra-high vacuum (UHV) or ambient conditionsControls surface cleanliness and molecular mobility. beilstein-journals.orgnih.gov

Computational Chemistry and Modeling of Octylbenzene

Quantum Chemical Calculations for Energetics and Reaction Paths

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for exploring the potential energy surface of molecules to determine stable conformations and the energy barriers of reaction pathways. rsc.orgnih.gov These calculations solve approximations of the Schrödinger equation to find the electronic structure and energy of a molecule. nih.govdyerga.org

Research on the conformational preferences of a series of alkylbenzenes, including octylbenzene, has utilized DFT calculations to determine the relative energies of different conformers. rsc.orgresearchgate.net One study employed the B3LYP-D3BJ/def2TZVP level of theory to analyze the energetics of various this compound structures. rsc.orgresearchgate.net The findings indicate that the "all-trans" conformer, where the alkyl chain is fully extended, represents the global minimum energy state. rsc.org However, other conformations are only slightly higher in energy. For instance, a folded conformation, identified as g1g3g4, where the alkyl chain bends back over the aromatic ring, was found to be only 1.0 kJ/mol higher in energy than the all-trans structure. rsc.org This small energy difference suggests that folded structures can be significantly populated, which is crucial for understanding intermolecular interactions. The ability of quantum chemistry to predict reaction pathways and transition state energies is also vital in understanding synthetic methodologies. rsc.orgnih.govresearchgate.net

Table 1: Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP-D3BJ/def2TZVP level of theory. Energies are relative to the all-trans global minimum.

Conformer Description Relative Energy (kJ/mol)
all-trans Fully extended alkyl chain 0.0
g1g3g4 Alkyl chain folded over the aromatic ring 1.0

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgcurtin.edu.au By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. wikipedia.orgresearchgate.net

MD simulations have been used to study the behavior of biomolecules in nonpolar environments, using this compound as a model solvent. rsc.org In one such study, the structural and mechanical properties of a polyprotein were investigated in this compound. The simulations, alongside experimental data, revealed that the protein denatured into an unfolded state when transferred from an aqueous buffer to the nonpolar this compound environment. rsc.org This highlights the significant role of intermolecular interactions between this compound and other molecules. The hydrophobic octyl chain and the aromatic benzene (B151609) ring govern these interactions, allowing for both van der Waals forces and π-π stacking. Conformational analysis through MD is critical, as the shape of a molecule influences its reactivity and biological activity. mun.ca

Quantitative Structure-Activity Relationships (QSARs) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a substance with a specific activity, such as biological effect or environmental fate. mdpi.com These models use molecular descriptors—numerical representations of a molecule's properties—to predict the activity of new or untested chemicals, saving time and resources. mdpi.combiorxiv.org

For this compound, QSAR models are valuable tools for predicting its physicochemical properties and potential biological or environmental effects. qsardb.org For example, models like the EPI (Estimation Programs Interface) Suite can be applied to estimate properties such as biodegradation half-life and bioaccumulation potential. The development of robust QSAR models relies on high-quality data for a diverse set of chemicals. ecetoc.org The octanol-water partition coefficient (Kow) is a key parameter in many QSARs for environmental risk assessment. researchgate.net By inputting structural information for this compound, these models can provide initial risk assessments and guide further experimental testing. The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions, which is a crucial consideration for its use. mdpi.com

Predictive Modeling for Environmental Fate and Biological Interactions

Predictive modeling encompasses a range of computational techniques used to forecast how a chemical will behave in the environment and how it will interact with biological systems. researchgate.netnih.gov This includes multimedia fate models and molecular docking simulations.

The environmental fate of this compound can be assessed using models that predict its distribution and persistence in various environmental compartments like air, water, and soil. researchgate.netconcawe.eu The PetroRisk tool, for instance, uses a "Fate Factor" approach to estimate environmental exposures based on emissions. concawe.eu Such models are crucial for the risk assessment of hydrocarbons. concawe.euacs.org Given its low water solubility and hydrophobic nature, this compound is expected to partition into organic matter in soil and sediment. solubilityofthings.com

To predict biological interactions, molecular docking simulations can be employed. This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, docking simulations using software like AutoDock Vina can predict the binding affinity of this compound to biological receptors such as cytochrome P450 enzymes, which are involved in metabolism. These predictions can help to assess potential bioaccumulation and toxicity to aquatic organisms. solubilityofthings.com

Computational Approaches in Catalyst Design and Optimization

Computational methods are increasingly used to design and optimize catalysts for chemical synthesis, reducing the need for empirical, trial-and-error experimentation. nih.govrsc.orgcreative-quantum.eu These approaches can screen potential catalyst candidates, elucidate reaction mechanisms, and predict catalyst performance. rsc.orgresearchgate.net

The industrial synthesis of linear alkylbenzenes, including this compound, heavily relies on catalysts, often solid acids like zeolites. nih.govrsc.org Computational studies, particularly using DFT, have been instrumental in this field. For example, research on the alkylation of benzene with long-chain olefins over beta zeolite has used DFT calculations to investigate the deactivation mechanism of the catalyst caused by oxygenated impurities in the feedstock. rsc.org The calculations revealed that the firm adsorption of these impurities onto the acid sites of the zeolite was the primary cause of deactivation. rsc.org Furthermore, computational studies have compared different zeolite frameworks, showing that the three-dimensional framework of beta zeolite makes it less sensitive to these impurities compared to other structures. rsc.org Such insights are invaluable for designing more robust and efficient catalysts for this compound production. acs.orgcaltech.edu

Applications of Octylbenzene in Materials Science and Advanced Technologies

Advanced Material Applications

Beyond its role as a solvent, the chemical structure and properties of octylbenzene contribute to the development and processing of advanced materials, including graphene and organic electronics.

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary properties but its production in large quantities remains a challenge. frontiersin.org Liquid-phase exfoliation (LPE) is a scalable method for producing graphene from graphite (B72142) by overcoming the weak van der Waals forces that hold the layers together. frontiersin.orgnih.gov The success of LPE is highly dependent on the solvent used to disperse and stabilize the exfoliated graphene sheets, preventing them from re-aggregating. researchgate.net

Research has shown that n-octylbenzene can act as a highly effective graphene dispersion-stabilizing agent. researchgate.net While solvents like N-methyl-2-pyrrolidinone (NMP) are commonly used for LPE, adding n-octylbenzene significantly improves the exfoliation yield. Studies have demonstrated that tuning the ratio of NMP to n-octylbenzene can increase the concentration of exfoliated graphene by as much as 230%. researchgate.net This enhancement is attributed to the strong affinity of the this compound molecule for the basal plane of graphene, likely through π-π stacking interactions between its benzene (B151609) ring and the graphene surface. researchgate.net This interaction stabilizes the individual graphene sheets in the dispersion, leading to higher and more stable concentrations. researchgate.net

Table 2: Enhancement of Graphene Exfoliation with n-Octylbenzene

Solvent System Graphene Concentration Enhancement Factor
Pure NMP ~85 µg/mL 1.0x

Data sourced from scientific reports on molecule-assisted LPE processes. researchgate.net

In the realm of organic electronics, solution-processable materials are crucial for fabricating low-cost, flexible devices like organic thin-film transistors (OTFTs). rsc.orgauric.kr OTFTs are fundamental components of technologies such as flexible displays and sensors. rsc.org The performance of an OTFT is heavily dependent on the quality of the organic semiconductor layer, specifically the molecular ordering and film morphology. researchgate.net

The structural motif of this compound is a key building block in many high-performance organic semiconductors. Small, rigid organic molecules that are good for charge transport are often insoluble, making them difficult to process into the thin films required for devices. researchgate.net To overcome this, chemists attach flexible alkyl side chains, such as octyl groups, to the conjugated core of the molecule. A well-studied example is 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C8-BTBT), a high-performance organic semiconductor. mdpi.com

The two octyl chains in C8-BTBT serve two critical functions:

Solubility: They increase the molecule's solubility in organic solvents, enabling the use of solution-based deposition techniques like inkjet printing to create uniform semiconductor films. mdpi.com

Molecular Packing: The alkyl chains influence how the molecules arrange themselves in the solid state. This control over the thin-film microstructure is essential for achieving efficient charge transport and high device mobility. researchgate.net

Thus, while this compound itself is not the active material, the incorporation of its constituent parts—an octyl chain and a benzene ring—into larger molecular designs is a fundamental strategy for developing the advanced materials needed for next-generation organic electronics. researchgate.net

Organic Electronic Materials, including Organic Thin-Film Transistors (OTFTs)

Impact on Carrier Mobility and Thermal Stability

In the realm of organic electronics, the choice of solvent is a critical parameter that significantly influences the performance and stability of semiconductor devices. Aromatic solvents are frequently employed in the solution-based processing of organic semiconductors, and their residual presence, even in trace amounts, can have a profound impact on charge carrier mobility. While specific studies focusing exclusively on this compound are not prevalent, the behavior of aromatic solvents as a class provides a framework for understanding its potential effects.

Residual π-conjugated solvent molecules trapped within the crystal lattice of an organic semiconductor can suppress electron transport. osti.govosti.gov These solvent residues can act as traps for charge carriers, disrupting the ordered packing of the semiconductor molecules and hindering the efficient movement of electrons. For instance, studies on pentacene (B32325) derivatives have shown that removing residual aromatic solvents can lead to the emergence of ambipolar behavior (conduction of both holes and electrons) and an increase in electron mobility. osti.govosti.gov Therefore, while this compound's properties make it a viable processing solvent, its complete removal from the final semiconductor film is crucial for optimizing device performance and achieving high carrier mobility.

Thermal stability is another key factor for the operational lifetime of organic electronic devices. The solvent used in processing can affect the morphology and thermal properties of the deposited thin film. uoa.grrsc.org The high boiling point of this compound (261-263 °C) means that significant thermal energy is required for its evaporation during film formation. This processing condition can influence the final crystalline structure of the semiconductor. The thermal stability of the device is then largely dependent on the intrinsic stability of the organic semiconductor itself and the morphology achieved during processing. uoa.grresearchgate.netscispace.commdpi.com Proper alkyl chain engineering on the semiconductor molecule has been shown to be a more direct route to enhancing thermal stability and promoting stable molecular packing. rsc.org

Key Factors Influenced by Processing Solvent:

FactorDescriptionPotential Impact of this compound
Film Morphology The crystalline structure and molecular packing of the semiconductor in the thin film.Influences the degree of molecular ordering and π-π stacking, which directly affects charge transport pathways. ucla.edu
Residual Solvent Solvent molecules that remain in the film after processing.Can act as charge traps, particularly for electrons, thereby reducing carrier mobility. osti.govosti.gov
Crystallization Dynamics The rate and manner in which the semiconductor crystallizes from solution as the solvent evaporates.The high boiling point of this compound allows for slower evaporation, potentially providing more time for molecules to self-organize into well-ordered domains.
Device Thermal Stability The ability of the device to maintain performance under thermal stress.Primarily an intrinsic property of the semiconductor, but influenced by the final film morphology established during solvent-based processing. uoa.grresearchgate.net
Influence on Solubility and Processability of Organic Semiconductors

The processability of organic semiconductors is fundamentally linked to their solubility in appropriate organic solvents. rsc.orgnsf.gov this compound, characterized by a non-polar alkyl chain and an aromatic benzene ring, serves as an effective solvent for a range of organic semiconductors, which are often large, conjugated molecules with limited solubility in more polar solvents. utexas.eduwikipedia.org Its molecular structure provides a favorable environment for dissolving materials like fullerenes and their derivatives (e.g., PCBM), which are common electron acceptors in organic photovoltaics. utexas.edunih.govresearchgate.netresearchgate.net

The ability to form stable solutions is the first step in solution-based fabrication techniques such as spin-coating, blade-coating, and inkjet printing. The choice of solvent dictates not only if a material can be processed but also the quality of the resulting thin film. ucla.eduresearchgate.net The physical properties of the solvent, such as boiling point and surface tension, play a critical role in controlling the film's drying kinetics and the resulting morphology. ucla.edu

This compound's high boiling point allows for slower solvent evaporation compared to more volatile solvents like toluene (B28343) or chloroform. This extended drying time can be advantageous, as it allows more time for the semiconductor molecules to self-assemble into larger, more ordered crystalline domains. ucla.edu This improved crystallinity is often correlated with enhanced charge carrier mobility. However, the solvent's interaction with the semiconductor can also lead to different polymer chain conformations, which in turn affects the electronic properties and morphology of the final film. ucla.edu For aromatic solvents like this compound, preferential solvation of the conjugated parts of a polymer can promote better π-π stacking, which is beneficial for electrical conduction. ucla.edu

Solubility of Fullerene C60 in Various Aromatic Solvents:

SolventSolubility (g/L)
1-Chloronaphthalene53
1,2-Dichlorobenzene27
Toluene2.8
p-Xylene1.6
Carbon Disulfide8

This table provides context for the solubility of a common organic semiconductor in various aromatic solvents. Data from multiple sources. wikipedia.orgresearchgate.net

Formation of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed from the association of an electron-donating molecule and an electron-accepting molecule. mdpi.com In this pairing, a partial transfer of electronic charge occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction creates new optical and electronic properties, such as a characteristic absorption band at a lower energy (longer wavelength) than the absorptions of the individual components.

This compound, as an alkyl-substituted benzene derivative, is electron-rich and can function as an electron donor in the formation of CT complexes. The alkyl group enhances the electron-donating ability of the benzene ring. It can form CT complexes with a variety of strong electron acceptors. For example, it is known to be used in the preparation of CT complexes with acceptors like fluoranil and 1,3,5-trinitrobenzene.

The formation and properties of CT complexes are of significant interest in materials science, with applications in organic conductors and electronics. nih.govrsc.org The degree of charge transfer and the solid-state packing of the donor and acceptor molecules dictate the electrical properties of the resulting material. In CT complexes involving strong acceptors like the tetracyanoquinodimethane (TCNQ) family (e.g., TCNQ, F4-TCNQ), the relative orientation of the donor and acceptor molecules within the crystal stacks is crucial. mdpi.comresearchgate.net The study of CT complexes with simple donors like substituted benzenes helps to elucidate the fundamental principles of intermolecular interactions that govern crystal packing and material function. mdpi.com

Use as a Model Compound in Pyrolysis and Fuel Degradation Studies

This compound serves as a valuable model compound, or surrogate, for studying the complex chemical kinetics of real-world fuels, particularly aviation jet fuels. stanford.edumdpi.com Real fuels are complex mixtures of hundreds of hydrocarbon compounds, making it exceedingly difficult to model their combustion and pyrolysis behavior from first principles. To overcome this, researchers use fuel surrogates—simpler mixtures of a few well-characterized compounds—designed to emulate the key physical and chemical properties of the target fuel. stanford.eduresearchgate.net

Jet fuels typically contain a significant fraction of alkylated aromatic compounds. mdpi.com this compound represents an important subclass of these molecules: single-ring aromatics with a longer alkyl side chain. Studying the pyrolysis and degradation of a single component like this compound provides crucial insights into the fundamental chemical pathways that occur during the high-temperature decomposition of the aromatic fraction of jet fuel. cornell.edu

Research on the pyrolysis of alkylbenzenes is critical for understanding:

Ignition Delay: The timing of autoignition, a key parameter in engine design.

Soot Formation: The decomposition of aromatic rings is a primary pathway to the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. cornell.edu Understanding how the alkyl side chain breaks down and interacts with the aromatic ring is essential for developing models that can predict sooting tendency.

Thermal Stability: The temperature at which the fuel begins to break down, which is important for applications involving regenerative cooling, where the fuel is used as a coolant before combustion. stanford.edu

By studying the decomposition of this compound in detail, kineticists can develop and validate elementary reaction mechanisms. These detailed mechanisms, which describe the individual chemical reaction steps, can then be incorporated into larger models for the more complex surrogate mixtures and, ultimately, for the real jet fuel itself. stanford.edumdpi.comcornell.edu

Typical Component Classes in Conventional Jet Fuel:

Hydrocarbon ClassTypical Mole Fraction (%)Representative Compounds in Surrogates
n-Alkanes20-40%n-Decane, n-Dodecane
Iso-alkanes20-30%Iso-octane, Iso-cetane
Cycloalkanes (Naphthenes)20-30%Methylcyclohexane, Decalin
Aromatics15-25%Toluene, n-Propylbenzene, This compound

This table illustrates the major classes of hydrocarbons found in jet fuel and lists examples of pure compounds, including this compound, used to represent these classes in surrogate fuel models. mdpi.comresearchgate.net

Environmental Research on Octylbenzene

Biodegradation Studies of Octylbenzene and Alkylbenzene Sulfonates (AOS/LAS)

The biodegradability of alkylbenzenes is a critical factor in determining their environmental risk. Extensive research has delineated the pathways and rates of degradation under different environmental conditions.

Under aerobic conditions, such as those found in activated sludge wastewater treatment plants and surface waters, linear alkylbenzenes and their sulfonated counterparts (LAS) undergo rapid and extensive biodegradation. nih.govresearchgate.net The removal efficiency for LAS in wastewater treatment plants utilizing aerobic processes like activated sludge is typically very high, often exceeding 98-99%. researchgate.net

The primary aerobic degradation pathway for alkylbenzenes is initiated by enzymes, specifically monooxygenases or dioxygenases. nih.gov This process typically begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by sequential shortening of the chain via β-oxidation. researchgate.net This series of reactions leads to the formation of carboxylated intermediates. For LAS, this results in the formation of sulfophenylcarboxylic acids (SPCs). researchgate.net The aromatic ring is subsequently cleaved, ultimately leading to the complete mineralization of the compound into carbon dioxide, water, and, in the case of LAS, sulfate. researchgate.net The half-life for LAS in sludge-amended soils, where aerobic conditions prevail, is approximately 1 to 3 weeks, which prevents long-term accumulation in the terrestrial environment. nih.gov

In the absence of oxygen, the biodegradation of alkylbenzenes and LAS is significantly slower and was once thought to be negligible. nih.gov Consequently, LAS tends to accumulate in anoxic environments like anaerobic digester sludge. researchgate.net Concentrations of LAS in anaerobically digested sludge can be one to two orders of magnitude greater than in aerobically digested sludge. researchgate.net

However, research has demonstrated that anaerobic biodegradation of alkyl-substituted benzenes, and even LAS, is possible under specific conditions, particularly under sulfate-reducing and methanogenic conditions. researchgate.net Studies on related aromatic compounds like benzene (B151609) show that anaerobic degradation can lead to the production of methane (CH₄) and carbon dioxide (CO₂). cabidigitallibrary.org The complete anaerobic oxidation of benzene to CO₂ has been documented in the presence of electron acceptors like nitrate. nih.gov The initial steps in the anaerobic degradation of the benzene ring are believed to involve hydroxylation and carboxylation. nih.gov While specific rates for this compound are not widely documented, the general pathways for alkylbenzenes suggest that under prolonged anaerobic conditions, slow mineralization can occur, contributing to biogas production in environments like contaminated sediments and landfills.

Environmental factors significantly influence the rate and extent of alkylbenzene biodegradation. In aquatic systems, temperature is a key factor, with higher temperatures generally increasing the rate of microbial degradation. The nature of the microbial community is also crucial; acclimated populations in wastewater treatment plants show much higher degradation efficiency.

In marine environments, LAS has been shown to undergo intense biodegradation. acs.org However, the distribution can be affected by salinity and sorption to particulate matter. acs.orgnih.gov High turbidity can increase the fraction of LAS sorbed to suspended solids, which can be up to 60% of the total amount present. acs.org Studies on the effect of salinity on aerobic LAS biodegradation have found no significant variations at the low concentrations typically found in coastal waters. nih.gov Conversely, some of the most compelling evidence for the anaerobic degradation of LAS comes from studies in anoxic marine sediments.

Environmental Monitoring and Occurrence

Monitoring studies have provided extensive data on the concentrations of LAS in wastewater and various aquatic environments, reflecting its widespread use and subsequent environmental release.

The concentration of LAS in untreated domestic sewage typically ranges from 1 to 18 mg/L. researchgate.net Wastewater treatment plants (WWTPs) are the primary pathway for LAS entering the environment. The efficiency of removal varies significantly with the type of treatment process employed. Aerobic treatments are highly effective, while anaerobic processes result in higher effluent concentrations.

Below is a summary of LAS removal efficiencies and concentrations found in various environmental compartments from monitoring studies.

LAS Removal by Wastewater Treatment Plant (WWTP) Type
WWTP Treatment TypeMean Removal Efficiency (%)Mean Effluent Concentration (μg/L)
Activated Sludge99.336
Lagoon98.557
Oxidation Ditch98.0114
Rotating Biological Contact96.2184
Trickling Filter77.41109

researchgate.net

Concentrations in receiving waters are dependent on the level of wastewater treatment and the dilution capacity of the water body. In rivers with low effluent dilution, LAS concentrations are generally below 50 μg/L, particularly downstream from efficient activated sludge plants. researchgate.net In contrast, higher concentrations can be found below the outfalls of less efficient systems like trickling filters. International monitoring data shows a range of surface water concentrations, with an average of 0.04 mg/L (40 μg/L) across numerous UK rivers and a range of <0.004–0.081 mg/L in four Japanese rivers. industrialchemicals.gov.au

LAS Concentrations in Environmental Compartments
Environmental CompartmentConcentration RangeNotes
WWTP Influent1 - 18 mg/LTypical domestic sewage. researchgate.net
WWTP Effluent (Activated Sludge)~0.036 mg/LRepresents high removal efficiency. researchgate.net
WWTP Effluent (Trickling Filter)~1.1 mg/LRepresents lower removal efficiency. researchgate.net
River Water (Low Dilution)< 50 μg/LDownstream of efficient WWTPs. researchgate.net
River Sediment0.5 - 182.1 μg/gHighest levels below trickling filter outfalls. researchgate.netindustrialchemicals.gov.au
Anaerobically Digested Sludge10,462 ± 5170 μg/gReflects persistence in anaerobic conditions. researchgate.net
Aerobically Digested Sludge152 ± 119 μg/gReflects rapid aerobic degradation. researchgate.net

Transport and Distribution in Environmental Compartments

The physicochemical properties of alkylbenzenes and LAS dictate their transport and partitioning in the environment. Due to their surfactant nature, LAS compounds exhibit complex behavior, including sorption to solids and accumulation at interfaces. acs.org

In aquatic environments, a significant portion of LAS becomes adsorbed to suspended solids and sediments. acs.org This process is a major factor in its distribution, particularly in turbid waters. The tendency to adsorb increases with the length of the alkyl chain, meaning that longer-chain homologues are preferentially partitioned to sludge and sediment solids. researchgate.netacs.org This leads to an enrichment of these more hydrophobic compounds in river sediments and sewage sludge compared to the water column. researchgate.net

The primary route for LAS transport to the terrestrial environment is through the agricultural application of sewage sludge as a fertilizer. nih.gov While initial concentrations in sludge-amended soil can be high, the rapid aerobic biodegradation of LAS limits its persistence and potential for leaching into groundwater. nih.gov Monitoring has shown that LAS concentrations in soils that have not recently received sludge are generally less than 1 mg/kg. nih.gov Another distribution mechanism is accumulation at the air-water interface due to the compound's surfactant properties. acs.org

Adsorption, Desorption, and Distribution Modeling

The environmental fate and transport of this compound, as a member of the Linear Alkylbenzene (LAB) group, are significantly governed by its adsorption and desorption characteristics in soil and sediment. These processes determine its mobility, bioavailability, and persistence in various environmental compartments.

Adsorption and Desorption Findings:

Research on LABs and their sulfonated counterparts, Linear Alkylbenzene Sulfonates (LAS), indicates that sorption to soil and sediment is a primary factor in their environmental distribution. The adsorption process is largely driven by the compound's hydrophobicity and the physicochemical properties of the soil.

Influence of Soil Composition: The organic carbon content of soil is the dominant factor controlling the sorption of non-ionic organic compounds like this compound. Studies on related aromatic hydrocarbons show that higher organic matter concentrations significantly enhance the sorption capacities of soil. frontiersin.org Clay mineral content, while contributing to surface area, generally has a more limited effect on the sorption of compounds like benzene and naphthalene, which is indicative of behavior expected for this compound. frontiersin.org

Sorption Isotherms: The adsorption of LABs and similar compounds to soil components can often be described by linear or near-linear isotherms, particularly at environmentally relevant concentrations. frontiersin.org For instance, studies on benzene have shown that equilibrium data fits well with the Freundlich isotherm model, which describes non-ideal and reversible adsorption. scirp.orgresearchgate.net

Desorption and Reversibility: Desorption of LABs from soil particles is a critical process for their potential to leach into groundwater or be transported in surface water. The process is generally considered reversible, though some studies note a hysteresis effect, where the compound does not desorb as readily as it adsorbs. researchgate.net The release is often proportional to the initial amount adsorbed and the soil type, suggesting that desorption is a key factor in the compound's mobility. who.int For example, studies on benzene desorption kinetics show a biphasic process, with a rapid initial release followed by a much slower release phase. researchgate.net

Interactive Data Table: Factors Influencing Adsorption and Desorption of Alkylbenzenes

FactorInfluence on AdsorptionInfluence on DesorptionRelevant Findings
Soil Organic Carbon Increases adsorption capacityDecreases desorption ratePrimary controlling factor for sorption of hydrophobic organic compounds. frontiersin.org
Clay Content Minor influence compared to organic carbonMinor influenceClay has a large surface area but organic matter is more significant for LABs. frontiersin.org
Particle Size Inversely related; smaller particles have higher adsorption capacityInversely related; smaller particles can exhibit higher desorption concentrations due to larger surface area and collision frequency. researchgate.netA study on benzene showed soil with an average particle size of 0.08 mm had the largest adsorption capacity. researchgate.net
Alkyl Chain Length Sorption increases with longer alkyl chainsDesorption decreases with longer alkyl chainsLonger chains are more hydrophobic, leading to stronger partitioning to organic matter. uu.nl
Temperature Adsorption may increase with decreasing temperature for some related compounds (e.g., naphthalene)Desorption may increase with increasing temperatureTemperature has shown little effect on benzene sorption, indicating compound-specific responses. frontiersin.org

Distribution Modeling:

To predict the environmental concentration and distribution of substances like this compound, researchers employ various mathematical models. These models simulate the transport and transformation of chemicals in different environmental compartments such as air, water, and soil.

River System Models: One-dimensional dynamic river water quality models have been developed to assess the fate of LAS in water and benthic sediment. oup.com These models often assume local equilibrium sorption and account for processes like biodegradation to predict concentrations along a river's course. oup.com The PG-GRiDS model has also been used to predict LAS concentrations in river waters, with results showing good agreement with measured environmental data. researchgate.netosti.gov

Soil and Groundwater Models: For terrestrial environments, reactive transport models like PHREEQC are used to simulate the movement of LABs and LAS through soil columns. mdpi.comresearchgate.net These models can simulate different scenarios, such as continuous discharge or accidental spills, and account for adsorption, desorption, and hydrodynamic parameters. mdpi.comresearchgate.net They are crucial for predicting the potential for groundwater contamination. mdpi.com

Atmospheric Dispersion Models: For volatile organic compounds, atmospheric models like AERMOD and the Community Multiscale Air Quality (CMAQ) model are used. abzums.ac.ireaht.org These models simulate the dispersion of emissions from industrial sources and can predict spatial and temporal concentration distributions in the surrounding air, which is relevant for assessing inhalation exposure risks. eaht.org

Regulatory Frameworks and Environmental Risk Assessment

While specific regulations targeting only this compound are not common, it falls under the broader category of Linear Alkylbenzenes (LABs) and volatile organic compounds (VOCs), which are addressed by various national and international regulatory frameworks. Environmental risk assessments for LABs have been conducted to evaluate their potential impact on ecosystems.

Regulatory Frameworks:

United States - Toxic Substances Control Act (TSCA): In the U.S., industrial chemicals like this compound are regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). wikipedia.orgepa.gov TSCA provides the EPA with the authority to require reporting, record-keeping, and testing for chemical substances and to regulate their production, use, and disposal if they are found to pose an unreasonable risk to health or the environment. wikipedia.orgepa.gov While this compound is not individually listed as a high-priority substance, related compounds such as alkylbenzene sulfonates are subject to reporting under TSCA's Significant New Use Rules (SNURs), as specified in the Code of Federal Regulations (40 CFR § 721.10035). cornell.edu

European Union - REACH: In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation manages the risks from chemicals. Manufacturers and importers are required to gather information on the properties of their chemical substances and register the information in a central database. A full risk assessment on LABs was conducted by Italy under a precursor to REACH, the EU Council Regulation 793/93, due to their high production volume. tandfonline.comtandfonline.com

Australia - AICIS: In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) regulates the importation and manufacture of industrial chemicals. An evaluation of linear alkylbenzene sulfonates concluded they were not persistent or bioaccumulative and that the risk to the environment is low when managed through effective wastewater treatment. industrialchemicals.gov.au

Environmental Risk Assessment:

Environmental risk assessments for LABs and LAS have been performed globally. These assessments typically compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

Ecotoxicity Data: The aquatic toxicity of LAS, for which more data is available, is influenced by the alkyl chain length, with longer chains being more toxic. cleaninginstitute.org However, these compounds biodegrade rapidly under aerobic conditions in water and soil, which mitigates their long-term impact. tandfonline.comindustrialchemicals.gov.au The half-life of LAB in sludge-amended soils has been measured at approximately 15 days. tandfonline.com

Probabilistic Risk Assessment: More advanced probabilistic risk assessments, such as one conducted for LAS in Japan, use species sensitivity distributions and extensive environmental monitoring data. researchgate.net This assessment confirmed a negligible risk from LAS in Japanese surface waters, with a greater than 99.99% probability that the PEC would be below the PNEC. researchgate.net

Interactive Data Table: Summary of Environmental Risk Assessment Findings for Linear Alkylbenzenes (LABs) and Derivatives

ParameterFindingRegion/StudySource
Persistence Not PersistentAustralia industrialchemicals.gov.au
Bioaccumulation Not Bioaccumulative (BCF < 2000)Australia industrialchemicals.gov.au
Aquatic Toxicity Toxic to aquatic life (Acute), Harmful with long-lasting effects (Chronic) for LASAustralia (GHS Classification) industrialchemicals.gov.au
Wastewater Treatment Removal >98% removal in activated sludge plantsEU Risk Assessment tandfonline.com
Biodegradation Half-Life (Soil) ~15 days in sludge-amended soilEU Risk Assessment tandfonline.com
Risk Conclusion No relevant risk to water/sediment with proper sewage treatmentEU Risk Assessment (Italy) tandfonline.comtandfonline.com
Risk Level in Surface Waters Negligible risk (>99.99% probability PEC < PNEC)Japan (Probabilistic Assessment) researchgate.net

Future Research Directions and Open Questions in Octylbenzene Chemistry

Development of Sustainable Synthesis Routes

The traditional synthesis of octylbenzene often relies on Friedel-Crafts alkylation, which employs catalysts like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). nbinno.comwikipedia.orgsmolecule.com These methods, while effective, present environmental and handling challenges due to the corrosive and hazardous nature of the catalysts. tandfonline.com Consequently, a significant future direction is the development of more sustainable and benign synthetic pathways.

Research is increasingly focused on replacing traditional liquid acids with solid acid catalysts. researchgate.net These materials offer advantages such as reusability, reduced corrosion, and easier separation from reaction products. Promising candidates that warrant further investigation for this compound synthesis include:

Sulfated Zirconia: This solid superacid has shown high activity and selectivity for the alkylation of benzene (B151609) with long-chain olefins, comparable to AlCl₃. researchgate.net

Zeolites: These microporous aluminosilicates are well-established catalysts in the petrochemical industry, and their shape-selectivity could be harnessed for more controlled alkylation reactions. tandfonline.com

Niobic Acid: This solid acid has been explored for the green synthesis of linear alkylbenzenes (LABs) and shows potential as a recyclable and effective catalyst. tandfonline.comresearchgate.net

Beyond catalyst replacement, novel reaction pathways are being explored. A noteworthy "green" route involves the Diels-Alder cycloaddition of biomass-derived furan (B31954) with linear alkenes, followed by dehydration. tandfonline.comresearchgate.net Another innovative, one-step method uses a nickel catalyst for the hydroarylation of terminal alkenes, achieving high yields and excellent selectivity for the desired linear product, which is more readily biodegradable than its branched counterparts. acs.org Future work should aim to optimize these greener routes for industrial-scale production of this compound.

Synthesis Route Catalyst/Method Key Advantages Research Focus
Traditional Friedel-Crafts Alkylation (AlCl₃, HF)High yield, established process. nbinno.comwikipedia.orgN/A
Green Catalysis Solid Acids (Sulfated Zirconia, Zeolites, Niobic Acid)Reusable, less corrosive, environmentally benign. tandfonline.comresearchgate.netCatalyst optimization, reaction kinetics, process scaling.
Novel Pathways Diels-Alder (Furan + Alkene)Utilizes biomass-derived feedstocks. tandfonline.comresearchgate.netImproving yields, managing side reactions.
Novel Pathways Nickel-Catalyzed HydroarylationHigh selectivity for linear product, one-step process. acs.orgBroadening substrate scope, catalyst turnover.

Exploration of Novel Applications in Emerging Technologies

While this compound is a known solvent and chemical intermediate, its unique properties arising from the interplay between the hydrophobic alkyl chain and the aromatic ring are being explored for new, high-value applications. nbinno.comsolubilityofthings.com A significant area of future research lies in materials science and organic electronics.

This compound has been identified as a highly effective medium for the liquid-phase exfoliation of graphite (B72142) to produce graphene. bohrium.com Its molecular structure, featuring both an aromatic moiety capable of π-π stacking with the graphene surface and an alkyl chain, helps to stabilize the exfoliated sheets and prevent re-aggregation. This facilitates the production of uniform, highly conductive, and transparent graphene films, which are critical for applications in opto-electronics and advanced composites. bohrium.comresearchgate.net

Further research into its role in organic electronics includes:

Solvent for Self-Assembly: It is used as a solvent to study the self-assembly of organic molecules on surfaces, a fundamental process for building molecular machines and organic electronic devices. smolecule.comresearchmap.jp

Precursor for OLEDs: Synthesis processes for components used in Organic Light Emitting Diodes (OLEDs) have been developed involving this compound derivatives. vu.lt

Organic Transistors: A related compound, 1-ethynyl-4-octylbenzene, has been investigated for its potential in organic thin-film transistors (OTFTs) due to its favorable carrier mobility and thermal stability.

Additionally, this compound serves as a model compound in jet fuel research, where its thermal degradation pathways are studied to understand the stability of fuels at high temperatures. Its derivative, this compound sulfonic acid, has also been employed as a surfactant catalyst in green chemistry applications. nih.gov

Advanced Environmental Fate and Impact Modeling

The environmental profile of this compound is an area of active concern and research, particularly regarding its persistence in aquatic environments and its potential for bioaccumulation. nbinno.com Future work must move towards more sophisticated and predictive modeling of its environmental fate to better assess its long-term impact.

Current understanding shows that this compound can be biodegraded. For instance, the bacterium Nocardia cyriacigeorgica has been shown to degrade sec-octylbenzene through a novel metabolic pathway. nih.gov Yeasts such as Yarrowia lipolytica are also capable of metabolizing the compound. researchgate.net However, the rates and extents of degradation under various environmental conditions are not fully understood.

Future research should focus on developing and validating advanced computational models, such as:

Quantitative Structure-Activity Relationship (QSAR) Models: These models can estimate key environmental parameters like biodegradation half-life and bioaccumulation potential directly from the molecular structure. Programs like EPI Suite are tools used for this purpose.

Hydrological Transport Models: Advanced models like AIST-SHANEL, which are used for related compounds like linear alkylbenzene sulfonates, could be adapted to predict the concentration and distribution of this compound in river systems with high spatiotemporal resolution. nih.gov

These models need to be parameterized and validated with robust experimental data on this compound's behavior in different environmental compartments (water, soil, sediment) to improve their predictive accuracy.

In-depth Mechanistic Toxicology Studies

While this compound is generally considered to have low acute toxicity, comprehensive toxicological data, especially regarding chronic exposure and specific mechanisms of action, is lacking. nbinno.comsigmaaldrich.comkeyorganics.net A crucial future research direction is to move beyond standard toxicity tests to in-depth mechanistic studies that elucidate how this compound and its metabolites interact with biological systems at the molecular level.

The metabolites of this compound are of particular interest, as they may pose a greater risk than the parent compound. Studies have identified various metabolic products in organisms like rainbow trout and through bacterial degradation. nih.govnih.gov For example, the degradation of sec-octylbenzene by N. cyriacigeorgica yields intermediates such as 5-phenylhexanoic acid, 3-phenylbutyric acid, and acetophenone. nih.gov

Future toxicological studies should investigate:

Metabolic Pathways: Detailed mapping of the metabolic pathways in relevant organisms, including the identification of the enzymes involved, such as cytochrome P450s. researchgate.net

Molecular Interactions: Using techniques like molecular docking to predict and confirm the binding of this compound and its metabolites to specific biological receptors and enzymes.

Endpoints of Chronic Toxicity: Assessing the potential for endocrine disruption, reproductive toxicity, and other subtle effects resulting from long-term, low-level exposure. sigmaaldrich.comchemservice.com

A deeper mechanistic understanding will enable a more accurate assessment of the environmental risks associated with this compound.

Integration of Computational and Experimental Methodologies

A unifying theme across all future research areas is the powerful synergy achieved by integrating computational and experimental approaches. This combination allows for more efficient and targeted research, where computational models can predict properties and guide experiments, while experimental results provide the necessary data to validate and refine the models.

Examples of this integrated approach that point toward future directions include:

Conformational Analysis: The combination of laser spectroscopy experiments with Density Functional Theory (DFT) calculations has been essential in understanding the complex conformational landscape of this compound, including the identification of its first chain-folded structure. researchgate.netrsc.org This knowledge is fundamental to understanding its physical properties and interactions.

Reaction Modeling: Computational chemistry has been used to clarify the reaction mechanisms of related alkylbenzene processes, leading to tangible improvements in industrial process efficiency. scite.ai

Oxidation Kinetics: Detailed kinetic models for the oxidation of large alkylbenzenes are now being automatically generated using software and validated against experimental data from lab-scale reactors, providing deep insight into combustion and degradation processes. researchgate.net

Toxicity Prediction: QSAR models represent a quintessential example of this integration, linking calculated molecular descriptors to experimentally measured toxicity data to create predictive tools for risk assessment. diva-portal.org

Future research in this compound chemistry will increasingly rely on this integrated workflow. Computational screening of novel catalysts, prediction of toxicological interactions to prioritize experimental testing, and advanced modeling of material properties will accelerate discovery and deepen fundamental understanding of this versatile compound.

Methodology Application Area Example / Finding Future Direction
DFT Calculations + Spectroscopy Conformational StructureIdentified the first folded conformer of this compound. researchgate.netrsc.orgPredicting interactions in complex solvent or biological environments.
QSAR Modeling Environmental Fate & ToxicologyPredicts bioaccumulation and toxicity from molecular structure. qsardb.orgDeveloping more accurate models with wider applicability domains.
Molecular Docking Mechanistic ToxicologyPredicts binding affinity to metabolic enzymes like cytochrome P450. Guiding experiments to identify specific biological targets.
Kinetic Modeling + Reactor Studies Degradation/CombustionSimulates the oxidation of alkylbenzenes under various conditions. researchgate.netModeling behavior in real-world systems (e.g., engines, environment).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing octylbenzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzene with 1-octene or octyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the alkyl chain attachment to the benzene ring. Ensure detailed documentation of reaction conditions (temperature, solvent, catalyst ratio) and spectroscopic data to enable reproducibility .

Q. How can researchers validate the purity of this compound for experimental use?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS to detect volatile impurities.
  • High-performance liquid chromatography (HPLC) for non-volatile contaminants.
  • Elemental analysis to verify carbon-hydrogen ratios.
  • Karl Fischer titration to measure water content, critical for moisture-sensitive reactions .

Q. What are the foundational physicochemical properties of this compound, and how are they determined experimentally?

  • Methodological Answer : Key properties include boiling point (195–200°C), logP (~6.5), and vapor pressure (~0.03 mmHg at 25°C). These are measured via:

  • Differential scanning calorimetry (DSC) for phase transitions.
  • Octanol-water partition coefficient (logP) using shake-flask or HPLC-derived methods.
  • Vapor pressure via static or dynamic gas saturation techniques .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated this compound) improve tracking of environmental fate and metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs (e.g., this compound-d22) via catalytic deuteration of the alkyl chain or aromatic ring. Use these in mass spectrometry (MS)-based studies to distinguish parent compounds from degradation products in environmental matrices or biological systems. This approach enhances sensitivity and reduces background noise in trace analysis .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., neurotoxic vs. non-neurotoxic effects) may arise from differences in exposure routes (inhalation vs. dermal) or model organisms. Design comparative studies using standardized protocols (e.g., OECD Guidelines 423/425) and include endpoints like acetylcholinesterase inhibition assays. Cross-validate findings with read-across data from structurally similar hydrocarbons (e.g., ethylbenzene) .

Q. How can computational modeling predict this compound’s environmental persistence and interactions with biological receptors?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to proteins (e.g., cytochrome P450 enzymes). Validate predictions with experimental adsorption/desorption studies in soil-water systems .

Q. What gaps exist in the literature on this compound’s role as a solvent in organic synthesis, and how can they be addressed?

  • Methodological Answer : Limited data exist on its polarity effects in catalytic reactions (e.g., cross-coupling). Systematically compare reaction yields and selectivity in this compound vs. traditional solvents (toluene, hexane) under identical conditions. Use kinetic studies (e.g., in situ FTIR monitoring) to elucidate solvent-solute interactions .

Data Analysis and Reproducibility

Q. How should researchers document octylbenzane-related experiments to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Detail catalyst activation, reaction stoichiometry, and purification steps (e.g., column chromatography gradients).
  • Supporting Information : Provide raw NMR/GC-MS spectra, computational input files, and annotated chromatograms. Use standardized nomenclature (IUPAC) and reference deuterated solvent peaks .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For censored data (e.g., survival assays), employ Kaplan-Meier analysis and Cox proportional hazards models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.